molecular formula C18H13N3S B2603583 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole CAS No. 956441-32-0

4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole

Katalognummer: B2603583
CAS-Nummer: 956441-32-0
Molekulargewicht: 303.38
InChI-Schlüssel: SACVJOXDXSXAJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C18H13N3S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and cardiotonic properties based on recent research findings.

Chemical Structure

The compound features a thiazole ring linked to a pyrazole moiety, which is known for its pharmacological potential. The structural formula can be represented as follows:

C17H14N4S\text{C}_{17}\text{H}_{14}\text{N}_4\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. A series of synthesized compounds, including this compound, were evaluated against various bacterial strains.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis12
10dB. subtilis20

These results indicate that the compound exhibits varying levels of activity against different strains, with the highest activity observed against Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through inhibition assays targeting cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated notable inhibitory activity, suggesting its potential as an anti-inflammatory agent.

Table 2: COX Inhibition Assay Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Phe-Thiazole5.23.8

This data indicates that the compound is more effective against COX-2, which is often associated with inflammatory processes .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. The results showed that it has significant cytotoxic effects, particularly against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

Table 3: Anticancer Activity Results

Cell LineIC50 (µM)
MCF-76.5
HCT-1164.9
HePG-25.5

These findings suggest that the compound could be a promising candidate for further development as an anticancer therapy .

Cardiotonic Activity

In a study focusing on cardiotonic effects, derivatives including the target compound were tested for their ability to inhibit phosphodiesterase (PDE) enzymes. The results indicated that certain derivatives exhibited potent inhibition of PDE3A.

Table 4: PDE Inhibition Assay Results

CompoundPDE3A IC50 (µM)PDE3B IC50 (µM)
Compound A0.242.34
Compound B0.303.00

The data suggests that these compounds could have therapeutic implications in treating heart conditions by enhancing cardiac contractility .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is C18H16N4SC_{18}H_{16}N_4S, with a molecular weight of approximately 320.41 g/mol. The compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Activity

In a study by Siddiqui et al. (2020), thiazole-integrated compounds were synthesized and tested for their anticancer properties. Among these derivatives, those containing the thiazole moiety exhibited enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The study reported an IC50 value of 5.71 μM for one derivative, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like 5-fluorouracil .

CompoundCell LineIC50 (μM)
Thiazole-Pyridine HybridMCF-75.71
5-FluorouracilMCF-76.14

Antimicrobial Properties

The thiazole ring system is also associated with antimicrobial activity. Research indicates that compounds containing thiazole derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .

CompoundBacteriaMIC (µg/mL)
Thiazole Derivative AE. coli15
Thiazole Derivative BS. aureus20

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structural modifications involving pyrazole and thiazole rings have shown promising results in seizure models.

Case Study: Anticonvulsant Screening

In an investigation by Łączkowski et al., several thiazole-containing compounds were synthesized and tested in electroshock seizure models. One compound demonstrated a protection index of 9.2, indicating its potential as an anticonvulsant agent .

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
Thiazole-Pyrazole HybridPTZ Seizure Model18.4170.29.2

Eigenschaften

IUPAC Name

4-phenyl-2-(5-phenylpyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c1-3-7-14(8-4-1)16-13-22-18(20-16)21-17(11-12-19-21)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACVJOXDXSXAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.